(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting from 2-aminothiazole, the thiazole ring is formed through cyclization reactions.
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate precursors.
Coupling Reactions: The thiazole and triazole rings are coupled together using reagents such as aldehydes or ketones.
Substitution Reactions: Various substituents, such as the 2-methylphenyl and 1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl] groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: Reduction reactions can occur at the double bonds and the nitrogen-containing rings.
Substitution: Various substitution reactions can be performed on the aromatic rings and the thiazole-triazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the phenyl and pyrazole rings.
Reduction Products: Reduced forms of the double bonds and nitrogen-containing rings.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor Modulation: Interacting with receptors and altering their signaling pathways.
Protein Binding: Binding to proteins and affecting their function or stability.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties
Properties
Molecular Formula |
C30H23N5O2S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
(5Z)-2-(2-methylphenyl)-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H23N5O2S/c1-3-17-37-24-15-13-21(14-16-24)27-22(19-34(32-27)23-10-5-4-6-11-23)18-26-29(36)35-30(38-26)31-28(33-35)25-12-8-7-9-20(25)2/h3-16,18-19H,1,17H2,2H3/b26-18- |
InChI Key |
RJQQIRDPPYXGTQ-ITYLOYPMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
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